An In-depth Technical Guide to the Hexagonal NiAs-type Crystal Structure of Manganese Arsenide (MnAs)
An In-depth Technical Guide to the Hexagonal NiAs-type Crystal Structure of Manganese Arsenide (MnAs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese arsenide (MnAs) is a fascinating material that has garnered significant attention for its unique magnetic and structural properties. At room temperature, it crystallizes in the hexagonal NiAs-type structure, designated as the α-phase. This structure is intimately linked to its ferromagnetic behavior, making it a potential candidate for applications in spintronic devices.[1] A defining characteristic of MnAs is its first-order magnetostructural phase transition from a ferromagnetic hexagonal α-phase to a paramagnetic orthorhombic β-phase around 313-318 K.[1][2][3] This transition is accompanied by a significant change in volume and magnetic properties. As the temperature is further increased, a second-order phase transition occurs at approximately 390-400 K, where the structure reverts to the hexagonal NiAs-type (γ-phase) but remains paramagnetic.[1][2][4] Understanding the intricacies of the hexagonal NiAs-type structure is crucial for harnessing the potential of MnAs in various technological applications.
Crystal Structure and Properties
The hexagonal NiAs-type crystal structure of MnAs belongs to the space group P6₃/mmc.[1][2][4][5] The manganese atoms form a simple hexagonal lattice, while the arsenic atoms occupy the trigonal prismatic interstitial sites. This arrangement results in a coordination number of 6 for both Mn and As atoms.
Data Presentation
The following tables summarize the key structural and magnetic properties of hexagonal MnAs based on reported data.
| Structural Parameters of Hexagonal α-MnAs | |
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc |
| Lattice Parameters (Bulk) | |
| a | 3.7 Å[4], 3.75 Å[6] |
| c | 5.7 Å[4], 5.72 Å[6] |
| Lattice Parameters (Nanoclusters on GaInAs/InP) | |
| a | 0.372 nm |
| c | 0.571 nm |
| Atomic Positions | |
| Mn | (1/3, 2/3, 1/4), (2/3, 1/3, 3/4)[5] |
| As | (0, 0, 0), (0, 0, 1/2)[5] |
| Magnetic and Thermal Properties of α-MnAs | |
| Magnetic Ordering | Ferromagnetic[7] |
| Curie Temperature (Tc) | ~313 K[3], ~318 K[1][4][7] |
| Total Magnetization | 3.68 µB/f.u.[6] |
| Phase Transition Temperatures | |
| α → β (Hexagonal to Orthorhombic) | ~313-318 K[1][2] |
| β → γ (Orthorhombic to Hexagonal) | ~390-400 K[1][2][4] |
Experimental Protocols
The characterization of the crystal and magnetic structure of MnAs relies heavily on diffraction techniques. Below are detailed methodologies for key experiments.
Single Crystal X-ray Diffraction (XRD)
Objective: To determine the crystal structure, lattice parameters, and phase purity of MnAs single crystals.
Methodology:
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Crystal Synthesis: High-quality single crystals of MnAs can be synthesized using a high-pressure, high-temperature technique. Stoichiometric amounts of Mn and As are sealed in a crucible (e.g., Boron Nitride) and subjected to high pressure (e.g., 1 GPa) and temperature (e.g., 1100 °C) in a cubic-anvil apparatus.[8] The melt is then slowly cooled to allow for crystal growth.[8]
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Sample Preparation: A suitable single crystal is carefully selected and mounted on a goniometer head.
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Data Collection:
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An X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.
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The crystal is maintained at a constant temperature, typically room temperature for the α-phase.
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A series of diffraction images are collected by rotating the crystal in the X-ray beam.
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Data collection parameters such as exposure time, rotation angle per frame, and crystal-to-detector distance are optimized to obtain high-quality diffraction spots.
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Data Processing and Structure Refinement:
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The collected diffraction images are processed to integrate the intensities of the diffraction spots.
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The data is corrected for Lorentz and polarization effects, and an absorption correction is applied.
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The unit cell parameters and space group are determined from the positions of the diffraction spots.
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The crystal structure is solved and refined using software packages that employ least-squares methods to fit the calculated diffraction pattern to the experimental data.
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Neutron Diffraction
Objective: To determine the magnetic structure of MnAs, including the orientation and magnitude of the magnetic moments.
Methodology:
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Sample Preparation: A single crystal or powder sample of MnAs is loaded into a sample holder suitable for low-temperature measurements. Vanadium is often used as a container material as it is a weak neutron scatterer.
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Experimental Setup:
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The experiment is performed at a neutron source (either a nuclear reactor or a spallation source) on a neutron diffractometer.
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A monochromatic beam of thermal or cold neutrons is used.
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The sample is placed in a cryostat or furnace to control the temperature, allowing for measurements below and above the magnetic ordering temperature.
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Data Collection:
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Diffraction patterns are collected by measuring the intensity of scattered neutrons as a function of the scattering angle (2θ).
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For magnetic structure determination, it is crucial to collect data both above and below the Curie temperature. The diffraction pattern above Tc contains only nuclear scattering, while the pattern below Tc contains both nuclear and magnetic scattering contributions.
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Data Analysis:
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The nuclear structure is refined using the data collected in the paramagnetic state.
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The magnetic structure is then determined by analyzing the magnetic contribution to the diffraction peaks in the ferromagnetic state. This involves proposing a model for the magnetic structure and refining it to fit the observed intensities of the magnetic reflections. The magnetic interaction vector is a key parameter in this analysis.[9]
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Visualizations
MnAs Phase Transition Pathway
Caption: Temperature-induced phase transitions in MnAs.
Hexagonal NiAs-type Crystal Structure Workflow
Caption: MnAs NiAs-type crystal structure and its properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. fizika.si [fizika.si]
- 8. arxiv.org [arxiv.org]
- 9. neutron-sciences.org [neutron-sciences.org]
